7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and other substituents. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of the Azepane Ring: This step involves the nucleophilic substitution of a suitable leaving group with azepane.
Functional Group Modifications: The fluoro and methylbenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Medicine: Its unique structure allows for the exploration of potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: A fourth-generation quinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its azepane ring, in particular, may enhance its binding affinity to target enzymes and improve its overall efficacy.
Properties
IUPAC Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-3-4-13-29-18-25(33(31,32)20-11-9-19(2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDSMCBESIPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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